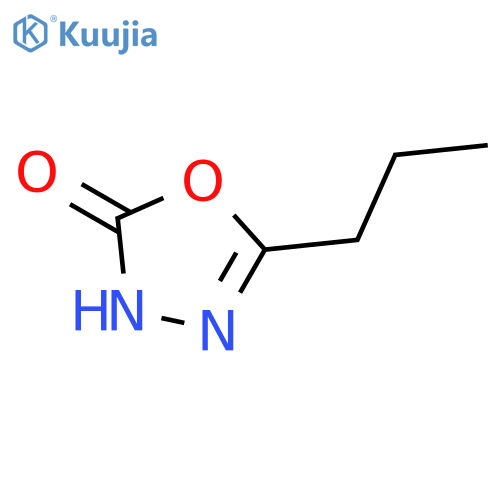Cas no 855389-47-8 (5-propyl-1,3,4-oxadiazol-2-ol)

5-propyl-1,3,4-oxadiazol-2-ol structure
商品名:5-propyl-1,3,4-oxadiazol-2-ol
CAS番号:855389-47-8
MF:C5H8N2O2
メガワット:128.129220962524
MDL:MFCD19103419
CID:2130754
PubChem ID:19876357
5-propyl-1,3,4-oxadiazol-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-propyl-1,3,4-oxadiazol-2-ol
- MFCD19103419
- AKOS015959699
- Z1206172050
- DB-368816
- 1,3,4-oxadiazol-2-ol, 5-propyl-
- EN300-104039
- 855389-47-8
- CS-0297303
- AT18810
- SCHEMBL9532361
- AKOS013512588
- LS-05169
- 5-propyl-3H-1,3,4-oxadiazol-2-one
- ALBB-016550
-
- MDL: MFCD19103419
- インチ: InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8)
- InChIKey: VNOBKMZJKWBFLD-UHFFFAOYSA-N
- ほほえんだ: CCCC1=NNC(=O)O1
計算された属性
- せいみつぶんしりょう: 128.058577502g/mol
- どういたいしつりょう: 128.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
5-propyl-1,3,4-oxadiazol-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-104039-10.0g |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 10g |
$717.0 | 2023-05-03 | |
| Enamine | EN300-104039-5.0g |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 5g |
$420.0 | 2023-05-03 | |
| Enamine | EN300-104039-1.0g |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 1g |
$183.0 | 2023-05-03 | |
| Enamine | EN300-104039-2.5g |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 2.5g |
$178.0 | 2023-10-28 | |
| Aaron | AR00J3B6-100mg |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 100mg |
$63.00 | 2023-12-13 | |
| Aaron | AR00J3B6-2.5g |
5-Propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 2.5g |
$270.00 | 2025-02-28 | |
| abcr | AB305487-5g |
5-Propyl-1,3,4-oxadiazol-2-ol, 95%; . |
855389-47-8 | 95% | 5g |
€381.90 | 2025-02-21 | |
| Aaron | AR00J3B6-5g |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 5g |
$497.00 | 2023-12-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367973-1g |
5-Propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 97% | 1g |
¥1458.00 | 2024-07-28 | |
| 1PlusChem | 1P00J32U-50mg |
5-propyl-1,3,4-oxadiazol-2-ol |
855389-47-8 | 95% | 50mg |
$83.00 | 2024-04-21 |
5-propyl-1,3,4-oxadiazol-2-ol 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
855389-47-8 (5-propyl-1,3,4-oxadiazol-2-ol) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:855389-47-8)5-propyl-1,3,4-oxadiazol-2-ol

清らかである:99%
はかる:5g
価格 ($):345.0